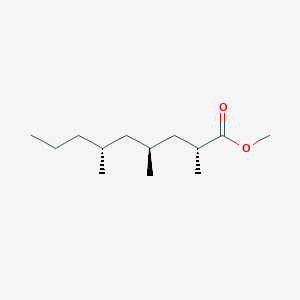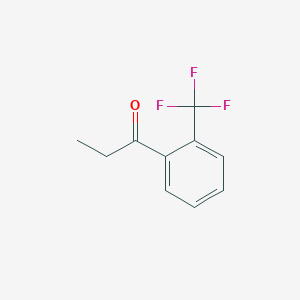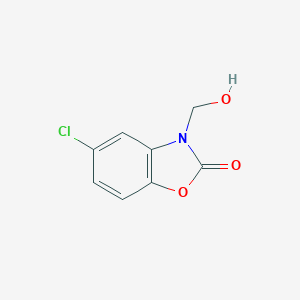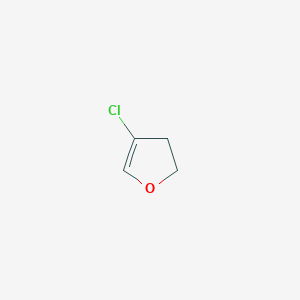
4-Chloro-2,3-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,3-dihydrofuran is a chemical compound that is commonly used in scientific research. It is a heterocyclic organic compound that contains a chlorine atom and a furan ring. This compound has gained a lot of attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,3-dihydrofuran is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it is not recommended for use in drug development due to its potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Chloro-2,3-dihydrofuran in lab experiments is its potential as a building block for the synthesis of various pharmaceuticals and agrochemicals. However, its potential toxicity and limited information on its biochemical and physiological effects are significant limitations.
Orientations Futures
There are several potential future directions for research on 4-Chloro-2,3-dihydrofuran. These include further studies on its potential use as a building block for the synthesis of pharmaceuticals and agrochemicals, as well as studies on its potential applications in materials science. Additionally, more research is needed to understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
There are several methods for synthesizing 4-Chloro-2,3-dihydrofuran, including the reaction of furan with chloroacetyl chloride, the reaction of furan with chloroacetic acid, and the reaction of furan with chloroform and a base. The most common method involves the reaction of furan with chloroacetyl chloride in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
4-Chloro-2,3-dihydrofuran has a wide range of potential applications in scientific research. It has been studied for its potential use as a building block for the synthesis of various pharmaceuticals and agrochemicals. It has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Propriétés
Numéro CAS |
17557-40-3 |
|---|---|
Formule moléculaire |
C4H5ClO |
Poids moléculaire |
104.53 g/mol |
Nom IUPAC |
4-chloro-2,3-dihydrofuran |
InChI |
InChI=1S/C4H5ClO/c5-4-1-2-6-3-4/h3H,1-2H2 |
Clé InChI |
DVIRIUUTHMJKRA-UHFFFAOYSA-N |
SMILES |
C1COC=C1Cl |
SMILES canonique |
C1COC=C1Cl |
Synonymes |
4-Chloro-2,3-dihydrofuran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



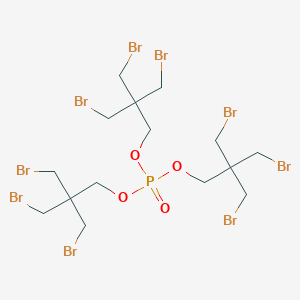

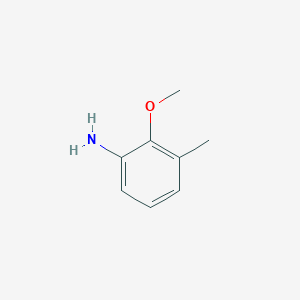
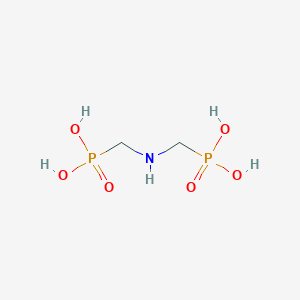
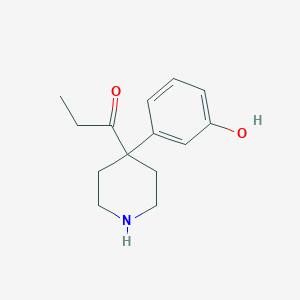
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)



